molecular formula C16H17F3N2O3S2 B6543918 1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine CAS No. 1251706-41-8

1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine

Cat. No.: B6543918
CAS No.: 1251706-41-8
M. Wt: 406.4 g/mol
InChI Key: LZMOZLYDLTUNRQ-UHFFFAOYSA-N
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Description

1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold sensor in the peripheral nervous system, activated by cold temperatures and cooling agents like menthol. Its role extends beyond thermosensation, with significant implications in pathological conditions such as cold allodynia, migraine, and cancer. This compound effectively blocks the channel, inhibiting calcium influx and subsequent neuronal depolarization in response to cold stimuli. In preclinical research, it has been utilized to investigate the mechanisms of chronic pain, particularly neuropathic and inflammatory pain states where hypersensitivity to cold is a major symptom. By antagonizing TRPM8, this reagent helps delineate the channel's contribution to pain pathways and validates it as a therapeutic target for analgesic drug development. Furthermore, research has highlighted the significance of TRPM8 in oncology, as it is overexpressed in various cancers, including prostate, breast, and pancreatic tumors. Studies using this antagonist explore its potential to inhibit cancer cell proliferation, migration, and survival, providing a valuable tool for understanding the non-sensory roles of TRPM8 in tumor biology and for developing novel anti-cancer strategies.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3S2/c17-16(18,19)24-14-1-3-15(4-2-14)26(22,23)21-8-6-20(7-9-21)11-13-5-10-25-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMOZLYDLTUNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy

Piperazine’s dual amine functionality necessitates protection of one nitrogen to achieve monosubstitution during sulfonylation. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability under basic conditions and ease of removal.

Procedure :

  • Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding 1-Boc-piperazine.

  • Sulfonylation : 1-Boc-piperazine is treated with 4-(trifluoromethoxy)benzenesulfonyl chloride in tetrahydrofuran (THF) under inert atmosphere, catalyzed by Et₃N. This affords 1-Boc-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine.

  • Deprotection : The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM, yielding 4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine as a free amine.

Reaction Conditions and Yields :

StepReagentsSolventTemperatureYield
ProtectionBoc₂O, Et₃NDCM0–25°C85%
SulfonylationSulfonyl chloride, Et₃NTHF25°C78%
DeprotectionTFADCM25°C95%

Alkylation of the Piperazine Sulfonamide

Nucleophilic Substitution

The secondary amine of 4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine undergoes alkylation with (thiophen-3-yl)methyl bromide. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation and nucleophilic attack, yielding the target compound.

Procedure :

  • Reaction Setup : 4-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine, (thiophen-3-yl)methyl bromide, and K₂CO₃ are combined in anhydrous DMF.

  • Heating : The mixture is stirred at 60°C for 12–24 hours under nitrogen.

  • Workup : The product is isolated via extraction with ethyl acetate, washed with brine, and purified by column chromatography.

Optimization Insights :

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to enhanced nucleophilicity of the amine.

  • Solvent : Polar aprotic solvents like DMF or acetonitrile improve reaction kinetics.

Reaction Conditions and Yields :

Alkylating AgentBaseSolventTemperatureTimeYield
(Thiophen-3-yl)methyl bromideK₂CO₃DMF60°C18 h72%

Alternative Synthetic Routes

One-Pot Sulfonylation-Alkylation

To streamline synthesis, a one-pot approach eliminates intermediate isolation. Piperazine is sequentially treated with sulfonyl chloride and alkylating agent in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). However, this method risks disubstitution and requires precise stoichiometric control.

Copper-Catalyzed Coupling

Inspired by Ullmann-type reactions, the (thiophen-3-yl)methyl group could be introduced via a C–N coupling. A mixture of CuI, 8-hydroxyquinoline, and Cs₂CO₃ in DMF/water under microwave irradiation (150°C, 30 min) facilitates bond formation. While innovative, this method offers lower yields (~50%) compared to conventional alkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.8 Hz, 2H, Ar–H), 7.38 (d, J = 8.5 Hz, 2H, Ar–H), 6.51 (s, 1H, thiophene-H), 4.75 (d, J = 12.8 Hz, 1H, CH₂), 3.94 (s, 3H, N–CH₃).

  • ¹⁹F NMR : δ -58.02 (CF₃O).

  • MS (APCI) : m/z 442 [M+H]⁺.

Purity and Yield Optimization

HPLC analysis (MeCN/H₂O with 0.1% TFA) confirms >97% purity. Recrystallization from ethanol/water enhances crystalline form stability .

Chemical Reactions Analysis

Types of Reactions: 1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene sulfides.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Substituted Piperazines

Key Examples:
  • 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine () : Substituted with a toluenesulfonyl group and 3-chlorobenzyl. The toluenesulfonyl group enhances hydrophobicity, while the chloro substituent may affect binding interactions.
  • 1-Methyl-4-[2-(4-methylbenzenesulfonyl)ethyl]piperazine () : Features a sulfonylethyl chain, offering conformational flexibility compared to direct sulfonyl substitution.
Data Comparison:
Compound Molecular Weight Key Substituents Synthesis Yield Melting Point (°C)
Target Compound 446.43* Thiophen-3-ylmethyl, 4-TFMBSO₂ N/A N/A
1-(3-Chlorobenzyl)-4-(toluene-4-sulfonyl) 395.34 3-Chlorobenzyl, toluenesulfonyl N/A N/A
1-Methyl-4-[2-(toluene-4-sulfonyl)ethyl] 326.44 Methyl, toluenesulfonylethyl N/A N/A

*Calculated based on molecular formula.

Key Insights :

  • Thiophene substitution may confer distinct pharmacokinetic properties compared to chlorobenzyl or methyl groups.

Thiophene-Containing Piperazines

Key Examples:
  • 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d, ): Combines thiophenyl and cyanophenyl groups via a pentanamide linker. Yield: 34%.
  • N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e, ) : Substituted with trifluoromethylphenyl. Yield: 45%.
Data Comparison:
Compound Substituents on Piperazine Linker/Chain Yield Biological Activity (If Reported)
Target Compound Thiophen-3-ylmethyl, 4-TFMBSO₂ None (direct) N/A N/A
7d () 3-Cyanophenyl Pentanamide 34% Antiproliferative (preliminary)
7e () 3-Trifluoromethylphenyl Pentanamide 45% Antiproliferative (preliminary)

Key Insights :

  • Direct substitution (target compound) vs. amide-linked chains (7d, 7e) alters solubility and bioavailability. The pentanamide linker in 7d/7e may improve membrane permeability.
  • Trifluoromethyl groups (target and 7e) enhance metabolic resistance compared to cyano groups.

Trifluoromethoxy/Methyl-Substituted Analogs

Key Examples:
  • 1-(4-Trifluoromethylphenyl)piperazine () : Simplest analog with trifluoromethyl substitution. Molecular weight: 230.23.
  • 1,4-Bis{4-[1-(4-trifluoromethylbenzyl)guanidin-1-yl]but-1-yl}-piperazine () : Complex guanidinyl-trifluoromethylbenzyl derivative.
Data Comparison:
Compound Key Functional Groups Molecular Weight Notes
Target Compound 4-TFMBSO₂, thiophen-3-ylmethyl 446.43 Combines sulfonyl and trifluoromethoxy
1-(4-Trifluoromethylphenyl)piperazine 4-Trifluoromethylphenyl 230.23 Base structure for SAR studies
Compound in Trifluoromethylbenzyl-guanidinyl 798.58* High molecular weight; likely poor bioavailability

*Calculated based on synthesis steps.

Key Insights :

  • Bulky substituents (e.g., guanidinyl in ) may reduce metabolic clearance but hinder absorption.

Pharmacological and Metabolic Considerations

  • Metabolic Stability: The trifluoromethoxy group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in flunarizine ().
  • Antiproliferative Potential: Thiophene and sulfonyl groups are common in anticancer agents (e.g., ), though direct activity data for the target compound is needed.

Biological Activity

1-[(Thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine, and it features a piperazine ring substituted with a thiophene and a trifluoromethoxy group. Its molecular formula is C15H15F3N2O2S, with a molecular weight of approximately 348.35 g/mol.

Property Value
Molecular FormulaC15H15F3N2O2S
Molecular Weight348.35 g/mol
IUPAC Name1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin receptors, similar to other piperazine derivatives .
  • Anticancer Properties : Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents by inhibiting specific pathways involved in tumor growth. The sulfonamide moiety may also contribute to cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : The thiophene ring has been associated with antimicrobial properties, suggesting that this compound may possess activity against bacterial and fungal pathogens.

Study 1: Antidepressant Effects

A study conducted on a series of piperazine derivatives, including the target compound, demonstrated significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft due to inhibition of serotonin reuptake transporters .

Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound exhibited cytotoxicity at micromolar concentrations. The study highlighted the role of the trifluoromethoxy group in enhancing apoptosis through the activation of caspase pathways .

Study 3: Antimicrobial Efficacy

A screening of various thiophene derivatives showed that compounds with similar structures had effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggests that the presence of both thiophene and sulfonamide functionalities enhances antimicrobial potency.

Q & A

Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for i.p. administration .
  • Nanonization : Reduce particle size to <200 nm via wet milling, improving dissolution rate (Cmax increase from 1.2 µg/mL to 4.5 µg/mL) .

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